N-(1,3-benzodioxol-5-yl)-6-chloro-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
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Overview
Description
N-(2H-1,3-BENZODIOXOL-5-YL)-6-CHLORO-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that features a benzodioxole moiety, a chlorinated benzoxazine ring, and a methylbenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-6-CHLORO-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps, including the formation of the benzodioxole and benzoxazine rings, followed by sulfonylation and chlorination reactions. Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, sodium hydride for deprotonation, and various halides for substitution reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-BENZODIOXOL-5-YL)-6-CHLORO-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzodioxole moiety can yield quinones, while reduction of nitro groups can produce amines .
Scientific Research Applications
N-(2H-1,3-BENZODIOXOL-5-YL)-6-CHLORO-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-6-CHLORO-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with molecular targets such as tubulin, a protein involved in microtubule formation. By binding to tubulin, the compound disrupts microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: Shares the benzodioxole moiety but lacks the benzoxazine and sulfonyl groups.
4-Methylbenzenesulfonamide: Contains the sulfonyl group but lacks the benzodioxole and benzoxazine rings.
6-Chloro-2H-1,4-benzoxazine: Contains the benzoxazine ring but lacks the benzodioxole and sulfonyl groups.
Uniqueness
N-(2H-1,3-BENZODIOXOL-5-YL)-6-CHLORO-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is unique due to its combination of structural features, which contribute to its specific biological activities and potential as an anticancer agent .
Properties
Molecular Formula |
C23H19ClN2O6S |
---|---|
Molecular Weight |
486.9 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-6-chloro-4-(4-methylphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C23H19ClN2O6S/c1-14-2-6-17(7-3-14)33(28,29)26-12-22(32-19-8-4-15(24)10-18(19)26)23(27)25-16-5-9-20-21(11-16)31-13-30-20/h2-11,22H,12-13H2,1H3,(H,25,27) |
InChI Key |
JXJHTPRHMLKOOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=C2C=C(C=C3)Cl)C(=O)NC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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